METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline core with a fluorine atom and an ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the ethenylphenyl group: This can be done through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-2-HYDROXYBENZOATE: Similar structure but with a hydroxy group instead of a fluorine atom.
4-HYDROXY-2-QUINOLONES: Compounds with a similar quinoline core but different substituents.
Uniqueness
METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE is unique due to the combination of a fluorine atom and an ethenylphenyl group, which can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKCNPVRUUMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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